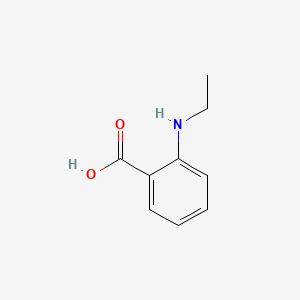

2-(Ethylamino)benzoic acid

Description

Significance of Aminobenzoic Acid Derivatives in Organic and Medicinal Chemistry Research

Aminobenzoic acid derivatives are a particularly important class of substituted benzoic acids, demonstrating a wide spectrum of biological activities and serving as crucial building blocks in organic synthesis. nih.govresearchgate.net The presence of both an amino group and a carboxylic acid group provides two reactive sites for chemical modification, allowing for the creation of diverse molecular architectures. nih.gov In medicinal chemistry, this scaffold is found in numerous drugs with applications ranging from local anesthetics to antimicrobial and anticancer agents. researchgate.netmdpi.com The ability of the amino and carboxyl groups to participate in hydrogen bonding and electrostatic interactions is key to their biological function. smolecule.com Researchers are actively exploring new derivatives to address challenges such as antibiotic resistance and to develop novel therapeutic agents for a variety of diseases. mdpi.comexplorationpub.com

Positional Isomerism and Substituent Effects in Ethylaminobenzoic Acid Derivatives

The position of the ethylamino group on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—gives rise to positional isomers with distinct chemical and physical properties. This isomerism is a critical factor in determining the molecule's behavior. nih.govresearchgate.netnih.gov The relative positions of the ethylamino and carboxyl groups influence intramolecular interactions, such as hydrogen bonding, which can affect properties like melting point and solubility.

Substituent effects in benzoic acid derivatives are well-documented. Electron-withdrawing groups generally increase the acidity (lower pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. libretexts.orgresearchgate.net Conversely, electron-donating groups tend to decrease acidity (higher pKa). libretexts.orgdoubtnut.comdalalinstitute.com The ethylamino group, being an electron-donating group, is expected to decrease the acidity of benzoic acid.

A notable phenomenon is the "ortho effect," where most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. libretexts.orgvedantu.comwikipedia.org This is often attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene (B151609) ring, thereby inhibiting resonance between the carboxyl group and the ring and increasing the acidity. wikipedia.org

The Chemical Profile of 2-(Ethylamino)benzoic Acid

This compound, also known as N-ethylanthranilic acid, is an organic compound featuring an ethylamino group at the ortho position to a carboxylic acid on a benzene ring. ontosight.ai This specific arrangement of functional groups dictates its unique chemical behavior and makes it a valuable intermediate in various synthetic applications.

Chemical Synthesis of this compound

The synthesis of N-alkylanthranilic acids, including this compound, can be achieved through several methods. One common approach is the copper-catalyzed coupling of 2-halobenzoic acids with aliphatic amines. lookchem.com For instance, the reaction of a 2-halobenzoic acid with ethylamine (B1201723) in the presence of a copper(I) iodide catalyst and a ligand such as racemic 1,1'-binaphthyl-2,2'-diol (rac-BINOL) can yield N-ethylanthranilic acid at room temperature. lookchem.com Other synthetic strategies may involve the reductive monoalkylation of primary amines with nitriles. lookchem.com

Chemical Reactions of this compound

The dual functionality of this compound allows it to participate in a variety of chemical reactions. The carboxylic acid group can undergo typical reactions such as esterification with alcohols and neutralization with bases to form salts. evitachem.com The secondary amine (ethylamino group) can be involved in nucleophilic substitution reactions. smolecule.com For example, this compound can be used as a reactant to prepare 1-substituted 4(1H)-quinazolinones by heating it with triethyl orthoformate and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. lookchem.com It also serves as a precursor for the synthesis of other complex molecules, including various derivatives with potential applications in pharmaceuticals and agrochemicals. ontosight.ai

Physical and Spectroscopic Properties of this compound

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

Physical Properties

Below is a table summarizing some of the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ lookchem.com |

| Molecular Weight | 165.19 g/mol lookchem.com |

| Boiling Point | 322.8°C at 760 mmHg lookchem.com |

| Density | 1.197 g/cm³ lookchem.com |

| Flash Point | 149°C lookchem.com |

| Refractive Index | 1.603 lookchem.com |

This data is compiled from various sources and may represent predicted or experimental values.

Spectroscopic Data

Spectroscopic techniques are indispensable for elucidating the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, benzoic acid, shows distinct signals for the aromatic protons and the carboxylic acid proton. docbrown.info For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons on the benzene ring, the amine proton, and the carboxylic acid proton. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the two substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the two carbons of the ethyl group, the six carbons of the benzene ring (some of which may be equivalent), and the carbonyl carbon of the carboxylic acid would be expected.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. A broad O-H stretch from the carboxylic acid, an N-H stretch from the secondary amine, C-H stretches from the aromatic ring and the ethyl group, a C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring would be prominent features.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of this compound.

Applications of this compound in Chemical Synthesis

This compound is a valuable building block in organic synthesis. ontosight.ai Its bifunctional nature allows it to be a versatile precursor for a range of more complex molecules. It is used as a reactant in the preparation of secondary amines and in the synthesis of heterocyclic compounds like quinazolinones. lookchem.com These quinazolinone derivatives are of interest due to their potential biological activities. The ability to modify both the amino and carboxyl groups makes this compound a useful scaffold for creating libraries of compounds for screening in drug discovery and materials science. ontosight.ai For example, it can be used in the synthesis of fragrances. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEGUNZOHLFGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058989 | |

| Record name | Benzoic acid, 2-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-50-9 | |

| Record name | 2-(Ethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylanthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UPT2LGS5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Ethylamino Benzoic Acid and Analogues

Direct Amination of Substituted Benzoic Acids

Direct amination presents a straightforward approach to forming the ethylamino group on the benzoic acid ring. This can be accomplished by reacting a suitable precursor, such as a hydroxybenzoic acid analog, with ethylamine (B1201723).

Amination of Hydroxybenzoic Acid Analogues with Ethylamine Under Acidic Conditions

The reaction of hydroxybenzoic acid analogs with ethylamine under acidic conditions is a potential route for the synthesis of 2-(ethylamino)benzoic acid. This method involves the nucleophilic substitution of the hydroxyl group by the ethylamino group. The acidic environment facilitates the reaction by protonating the hydroxyl group, making it a better leaving group. While specific studies detailing this exact transformation for this compound are not prevalent in the provided search results, the general principle of aminating phenolic compounds is a known organic transformation.

Reduction of Nitro-Substituted Benzoic Acids

A common and effective strategy for introducing an amino group onto a benzene (B151609) ring is through the reduction of a nitro group. This method is widely applicable to the synthesis of various aminobenzoic acids and their derivatives.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a powerful and clean method for the reduction of nitrobenzoic acids to their corresponding aminobenzoic acids. This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C) or nickel, in the presence of hydrogen gas. The reaction conditions, including pressure and temperature, can be controlled to achieve high yields and purity.

For instance, the hydrogenation of nitrobenzoic acids to aminobenzoic acids can be carried out in an aqueous solution of an alkali metal salt at an acidic pH range of about 5 to 7, using hydrogen pressure less than 100 psig. This process avoids the complications associated with using ammonium (B1175870) salts and operating in a narrow alkaline pH range. Another method involves the hydrogenation of 4-nitrobenzoic acid in the presence of a Pd/C catalyst, with hydrogen pressure controlled at 1-2 MPa and a temperature of 60-70 degrees Celsius, resulting in high yields of 4-aminobenzoic acid. The general principle of nitro group reduction via catalytic hydrogenation is a versatile method applicable to various nitroaromatic compounds.

Below is a table summarizing typical conditions for the catalytic hydrogenation of 4-nitrobenzoic acid:

| Parameter | Value |

| Reactant | 4-nitrobenzoic acid |

| Catalyst | 5% Pd/C |

| Solvent | Water |

| Base | Sodium hydroxide (B78521) |

| Hydrogen Pressure | 1-2 MPa |

| Temperature | 60-70 °C |

| Reaction Time | ~2 hours |

| Yield | >95% |

| Purity | >99% (HPLC) |

Alkylation of Aminobenzoic Acid Derivatives

The introduction of an ethyl group onto the amino moiety of an aminobenzoic acid derivative is a direct route to obtaining this compound. This N-alkylation can be achieved by reacting 2-aminobenzoic acid (anthranilic acid) with an ethylating agent.

Research has shown the feasibility of N-alkylation on 2-aminobenzoic acid with different alkylating agents. For example, the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated has been successfully performed in the presence of a base like diisopropylethylamine (DIPEA) in dry acetone at room temperature. This demonstrates that the amino group of 2-aminobenzoic acid is sufficiently nucleophilic to react with electrophilic carbon centers, suggesting that a similar reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) would be a viable synthetic route.

Condensation Reactions with Salicylic Acid Derivatives

Condensation reactions provide another avenue for the synthesis of N-substituted aminobenzoic acids. This approach involves the reaction of a salicylic acid derivative with an amine precursor.

While the direct condensation of salicylic acid with ethylamine to form this compound is not explicitly detailed, related reactions highlight the potential of this strategy. For instance, condensation polymers have been prepared from salicylic acid, formaldehyde, and various primary alkyl amines. Furthermore, the synthesis of acetylsalicylic acid (aspirin) involves a condensation reaction between salicylic acid and acetic anhydride, demonstrating the reactivity of the functional groups on salicylic acid. These examples suggest that under appropriate conditions, a condensation reaction between a salicylic acid derivative and ethylamine could be a feasible route.

Ring-Opening Reactions of Anhydride Derivatives

Isatoic anhydride, a derivative of anthranilic acid, can serve as a valuable starting material for the synthesis of 2-substituted aminobenzoic acids through ring-opening reactions. The reaction of isatoic anhydride with a nucleophile can lead to the formation of a variety of anthranilic acid derivatives.

The synthesis of isatoic anhydride itself can be achieved by reacting anthranilic acid with phosgene. Once formed, isatoic anhydride can undergo reactions with various nucleophiles. While the direct reaction with ethylamine to form this compound is not explicitly described in the provided results, the general reactivity of isatoic anhydride towards amines is well-established. For example, open-chain compounds can be synthesized from isatoic anhydride-8-sec-amides by treatment with a base or by heating with a catalytic amount of sulfuric acid. This indicates that the anhydride ring is susceptible to nucleophilic attack, which could be exploited for the synthesis of this compound by using ethylamine as the nucleophile.

Hydrolysis of N-Ethyl Isatoic Anhydride Analogues

One established method for synthesizing this compound and its analogs involves the hydrolysis of N-ethyl isatoic anhydride derivatives. Isatoic anhydrides are versatile synthons in organic chemistry, serving as precursors for a wide range of biologically active molecules. The N-H group of isatoic anhydride can be alkylated or arylated, and these N-substituted derivatives are key intermediates. tezu.ernet.in

The classical synthesis of N-aryl isatoic anhydrides involves a two-step process starting with the Ullmann condensation of o-aminobenzoic acid and an aryl halide, followed by cyclization using phosgene or ethyl chloroformate. tezu.ernet.in However, these methods often suffer from harsh reaction conditions and the use of toxic reagents. tezu.ernet.in More contemporary methods focus on milder and more efficient catalytic systems.

The hydrolysis of an N-ethyl isatoic anhydride analog would proceed via nucleophilic attack of water or a hydroxide ion at one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a carbamic acid intermediate, which then decarboxylates to yield the corresponding this compound derivative. The reaction conditions for hydrolysis, such as pH and temperature, are critical for achieving high yields and preventing unwanted side reactions.

| Starting Material | Reagents | Product | Key Features |

| N-Ethyl Isatoic Anhydride Analog | Water/Base or Acid | This compound Analog | Ring-opening and decarboxylation |

Palladium-Catalyzed Coupling Reactions for Substituted Aminobenzoic Acids

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen bonds. These reactions are particularly valuable for the synthesis of substituted aminobenzoic acids.

Cross-Coupling of 2-Fluorobenzoic Acids with Ethylamine Derivatives

A direct approach to synthesizing 2-(N-phenylamino)benzoic acids involves the reaction of 2-fluorobenzoic acids with anilines. researchgate.net This methodology can be extended to the synthesis of this compound by using ethylamine instead of aniline. The reaction is typically catalyzed by a palladium complex, which facilitates the activation of the C-F bond and the subsequent coupling with the amine.

The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. For instance, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been achieved using a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]2 with the weak base KOPh. nih.govberkeley.edu This is significant because the resulting fluorinated anilines are often unstable under the typical strong base conditions used in C-N coupling reactions. nih.govberkeley.edu The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond, especially when electron-withdrawing groups are present on the amine. nih.gov

| Aryl Halide | Amine | Catalyst System | Product |

| 2-Fluorobenzoic Acid | Ethylamine | Palladium complex, Ligand, Base | This compound |

| Aryl Bromide/Chloride | Fluoroalkylamine | [Pd(allyl)Cl]2 / AdBippyPhos, KOPh | Fluorinated Aniline |

Acylation and Derivatization Strategies

Acylation and other derivatization reactions are fundamental in organic synthesis for modifying the functional groups of a molecule, thereby altering its physical, chemical, and biological properties.

Formation of Amides from Benzoic Acid Cores and Primary Amines

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. The direct condensation of a carboxylic acid with a primary amine is a common method to form an amide. youtube.comresearchgate.net This reaction, often referred to as amidization, typically involves the removal of a water molecule. youtube.com

Various catalysts can be employed to facilitate this reaction. For example, titanium(IV) chloride (TiCl4) has been shown to mediate the synthesis of secondary and tertiary amides from a range of carboxylic acids and amines in pyridine at 85 °C, providing the amide products in moderate to excellent yields. nih.gov Boric acid has also been used as a catalyst for the dehydrative amidation between aromatic amines and benzoic acids under mild conditions. researchgate.net Additionally, n-propanephosphonic acid anhydride (T3P) in combination with pyridine enables amide bond formation with low epimerization, which is crucial when dealing with chiral substrates. organic-chemistry.org

| Carboxylic Acid | Amine | Catalyst/Reagent | Product |

| Benzoic Acid | Primary Amine | TiCl4, Pyridine | N-Alkyl/Aryl Benzamide |

| Aromatic Carboxylic Acid | Aromatic Amine | Boric Acid | N-Aryl Benzamide |

| Racemization-prone Acid | Amine | T3P, Pyridine | Amide (low epimerization) |

Strategies for Introducing Acyl Chains and Other Complex Substituents onto Benzoic Acid Backbones

Introducing acyl chains and other complex substituents onto a benzoic acid backbone can significantly modify the properties of the parent molecule.

Acylation is a process of adding an acyl group to a compound. study.com For instance, the reaction of benzoic acid with acetyl chloride results in the formation of acetic benzoic anhydride. pearson.com This is a nucleophilic acyl substitution where the hydroxyl group of benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. pearson.com

More advanced strategies for introducing complex substituents include visible-light-induced photocatalytic reactions. For example, dihydrochalcones have been synthesized through the deoxygenation and coupling of benzoic acid derivatives with alkenes. acs.orgacs.org This method utilizes a photocatalyst and an O-transfer reagent to generate acyl radicals from the carboxylic acids, which then couple with the alkenes. acs.orgacs.org

Another innovative approach is the "Backbone Extension Acyl Rearrangement" (BEAR) technique, which allows for the post-translational editing of a protein backbone to install an extended residue. biorxiv.orgdigitellinc.comresearchgate.net This method involves the introduction of an α-hydroxy acid monomer with a masked nucleophile into a protein, which, upon unmasking, triggers an intramolecular rearrangement to form an extended backbone. biorxiv.orgdigitellinc.comresearchgate.net While this is applied in protein synthesis, the underlying chemical principles of intramolecular acyl rearrangements could potentially be adapted for the synthesis of complex small molecules derived from benzoic acid.

| Starting Material | Reagent(s) | Product Type | Method |

| Benzoic Acid | Acetyl Chloride | Mixed Anhydride | Nucleophilic Acyl Substitution |

| Benzoic Acid Derivative, Alkene | Photocatalyst, O-transfer reagent | Dihydrochalcone | Visible-light-induced radical coupling |

| Protein with α-hydroxy acid monomer | - | Protein with extended backbone | Backbone Extension Acyl Rearrangement (BEAR) |

Spectroscopic Characterization and Structural Elucidation of 2 Ethylamino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation excites the molecule from a lower to a higher vibrational level, and the specific frequencies of absorbed radiation correspond to the vibrational frequencies of different bonds within the molecule. This technique is particularly powerful for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in 2-(Ethylamino)benzoic acid. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

The structure of this compound contains several key functional groups: a carboxylic acid (-COOH), a secondary amine (-NH-), an ethyl group (-CH2CH3), and a disubstituted aromatic ring. Each of these groups produces distinct signals in the IR spectrum.

O-H Stretch: The carboxylic acid group exhibits a very broad and strong absorption band for the O-H stretching vibration, typically found in the range of 3300 to 2500 cm⁻¹. docbrown.info The significant broadening of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which form stable dimers in the solid state. researchgate.net

N-H Stretch: The secondary amine group shows a moderate absorption band for the N-H stretching vibration, which typically appears around 3400-3300 cm⁻¹. This peak is generally sharper than the O-H stretch from the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). docbrown.info Aliphatic C-H stretching vibrations from the ethyl group appear as strong bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a very strong and sharp absorption band. For aromatic carboxylic acids, this peak is typically located in the 1700 to 1680 cm⁻¹ region. docbrown.info Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce several moderate to weak bands in the 1625 to 1430 cm⁻¹ region. mdpi.com

C-O and C-N Stretches: The C-O stretching vibration of the carboxylic acid group is found in the 1320-1210 cm⁻¹ range, while the C-N stretching of the aromatic amine is typically observed between 1350 and 1250 cm⁻¹. These bands are often coupled with other vibrations, making them part of the complex fingerprint region. docbrown.info

O-H Bend: The in-plane bending vibration of the O-H group can sometimes be seen near 1400 cm⁻¹, while the out-of-plane bend appears as a broad band around 960-900 cm⁻¹. docbrown.info

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| N-H Stretch | Secondary Amine | 3400 - 3300 | Moderate |

| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Weak to Moderate |

| C-H Stretch (sp³) | Ethyl Group | 2980 - 2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Very Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1625 - 1430 | Moderate to Weak |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Moderate |

| C-N Stretch | Aryl Amine | 1350 - 1250 | Moderate |

| O-H Bend | Carboxylic Acid | 960 - 900 | Moderate, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. It is based on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. For this compound, the ¹H NMR spectrum can be predicted as follows:

Ethyl Group Protons: The ethyl group (-CH₂CH₃) will give rise to two distinct signals. The methyl protons (-CH₃) will appear as a triplet due to coupling with the adjacent two methylene (B1212753) protons (n+1 rule). The methylene protons (-CH₂-) will appear as a quartet due to coupling with the three adjacent methyl protons. The methylene protons are attached to a nitrogen atom, causing a downfield shift.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring will appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. Due to the presence of both an electron-donating group (-NHR) and an electron-withdrawing group (-COOH), the signals will be spread out, and their exact chemical shifts and splitting patterns will depend on their position relative to these substituents.

Amine and Carboxylic Acid Protons: The proton on the secondary amine (N-H) and the proton of the carboxylic acid (O-H) will each appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is typically found far downfield, often above 10 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10 | Broad Singlet | 1H |

| Aromatic C-H | 6.5 - 8.0 | Multiplets | 4H |

| -NH - | Variable (e.g., 5-7) | Broad Singlet | 1H |

| -N-CH₂ -CH₃ | ~3.3 | Quartet (q) | 2H |

| -N-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

For this compound, nine distinct signals are expected:

Carbonyl Carbon: The carbon atom of the carboxylic acid group (C=O) is highly deshielded and will appear at the lowest field, typically in the range of 165-180 ppm. hw.ac.uk

Aromatic Carbons: The six carbons of the benzene ring will produce six signals in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the substituents (C-1 bearing -COOH and C-2 bearing -NHR) will have distinct chemical shifts from the other four. The chemical shifts of the ring carbons are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxyl group.

Ethyl Group Carbons: The two aliphatic carbons of the ethyl group will appear at the highest field (most shielded). The methylene carbon (-CH₂-) attached to the nitrogen will be more deshielded than the terminal methyl carbon (-CH₃).

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =O | 165 - 180 |

| Aromatic C -COOH | ~110-150 (specific shifts vary) |

| Aromatic C -NH | ~110-150 (specific shifts vary) |

| Aromatic C -H (x4) | ~110-150 (specific shifts vary) |

| -N-C H₂-CH₃ | ~40 - 50 |

| -N-CH₂-C H₃ | ~10 - 20 |

Multinuclear NMR (e.g., ¹¹⁹Sn NMR for organometallic derivatives)

When this compound is used as a ligand to form organometallic complexes, multinuclear NMR becomes a critical tool for characterizing the resulting structures. For organotin(IV) derivatives, ¹¹⁹Sn NMR spectroscopy is particularly informative. mdpi.com

The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the geometry of the tin atom. semanticscholar.orgresearchgate.net By reacting this compound with organotin(IV) precursors, complexes can be formed where the carboxylate group coordinates to the tin center. The resulting ¹¹⁹Sn NMR spectrum, which typically shows a single sharp resonance, can differentiate between various coordination geometries in solution: researchgate.net

Four-coordinate (Tetrahedral): These complexes generally show ¹¹⁹Sn chemical shifts in the range of approximately +200 to -60 ppm. mdpi.com

Five-coordinate (Trigonal-bipyramidal): These species typically resonate in a more shielded region, from approximately -90 to -350 ppm.

Six-coordinate (Octahedral): These complexes are even more shielded, with chemical shifts often found between -210 and -500 ppm.

Therefore, ¹¹⁹Sn NMR provides direct evidence of the coordination environment around the tin center in organometallic derivatives of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) mass spectrometry confirms its molecular weight and provides insight into its structural features. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 165, which corresponds to the compound's molecular formula, C₉H₁₁NO₂. appchemical.comnih.gov

The fragmentation of this compound under EI conditions involves characteristic cleavages related to its functional groups—the carboxylic acid and the ethylamino substituent. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragment ions observed in the mass spectrum of this compound are detailed below. A prominent fragmentation pathway for benzoic acid derivatives involves the loss of the hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). docbrown.info In aromatic amines, α-cleavage next to the nitrogen atom is a common fragmentation route. miamioh.edu For this compound, significant peaks are noted at m/z 165, 150, and 132. nih.gov The peak at m/z 150 likely arises from the loss of a methyl radical (•CH₃) from the ethyl group, a process that may involve rearrangement. nih.gov The ion at m/z 132 could be formed through a more complex fragmentation, potentially involving the loss of H₂O and a methyl radical. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion ([M]⁺) nih.gov |

| 150 | [C₈H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group nih.gov |

| 132 | [C₈H₆NO]⁺ | Potential loss of H₂O and •CH₃ nih.gov |

| 105 | [C₇H₅O]⁺ | Loss of hydroxyl radical (•OH), characteristic of benzoic acids docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from loss of CO from the m/z 105 ion docbrown.info |

Electronic Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules with multiple bonds or atoms with lone pairs of electrons, known as chromophores, can absorb energy in this region, promoting electrons from a ground electronic state to an excited state. cutm.ac.in

The structure of this compound contains several chromophores: the benzene ring, the carbonyl group (C=O) of the carboxylic acid, and the nitrogen atom of the amino group. The interaction between these groups influences the electronic spectrum. The primary electronic transitions observed for aromatic and carbonyl compounds are π → π* and n → π*. cutm.ac.inuzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are typically high-energy transitions, resulting in strong absorption bands. In this compound, these are associated with the aromatic system and the carbonyl double bond. Conjugation between the benzene ring, the amino group, and the carboxyl group lowers the energy gap, shifting these absorptions to longer wavelengths (bathochromic shift). libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. pharmatutor.org These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions. cutm.ac.in

The UV-Vis spectrum of this compound is expected to show intense absorption bands characteristic of the conjugated aromatic system, influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Associated Functional Groups | Expected Absorption Characteristics |

| π → π | π → π | Aromatic Ring, Carbonyl Group | Strong intensity absorption bands cutm.ac.in |

| n → π | n → π | Carbonyl Group, Amino Group | Weak intensity absorption bands at longer wavelengths cutm.ac.in |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data allows for the calculation of the compound's empirical formula, which represents the simplest whole-number ratio of atoms. For this compound, the molecular formula is established as C₉H₁₁NO₂. appchemical.comnih.gov The empirical formula is the same as the molecular formula in this case, as the subscripts cannot be reduced to a simpler integer ratio.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). The molecular weight of C₉H₁₁NO₂ is 165.19 g/mol . nih.gov Experimental results from elemental analysis would be expected to closely match these theoretical percentages to confirm the compound's purity and elemental makeup.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass in Molecule | Percentage by Mass (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 65.44% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.37% |

X-Ray Crystallography for Solid-State Structural Determination

While a specific crystal structure determination for this compound is not detailed in the available literature, the solid-state structures of benzoic acid and its derivatives are well-characterized. A recurring and dominant structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers. iaea.org In these dimers, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. iaea.orgresearchgate.net This robust hydrogen-bonding pattern is a highly predictable feature for this class of compounds. It is therefore highly probable that this compound also crystallizes in a similar dimeric arrangement. The conformation of the molecule would be further defined by the orientation of the ethylamino group relative to the plane of the benzene ring.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 4-[(2-Phenylethyl)amino]benzoic acid, are presented below. researchgate.net This data exemplifies the detailed structural information that single-crystal X-ray diffraction provides.

Table 4: Illustrative Crystallographic Data for a Related Compound, 4-[(2-Phenylethyl)amino]benzoic acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.7698 (7) |

| b (Å) | 6.6730 (3) |

| c (Å) | 26.2392 (12) |

| β (°) | 102.231 (5) |

| Volume (ų) | 2527.4 (2) |

| Z (molecules/unit cell) | 8 |

Advanced Reaction Mechanisms and Chemical Transformations Involving 2 Ethylamino Benzoic Acid Core Structures

Acid-Base Equilibria and Proton Transfer Mechanisms

2-(Ethylamino)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic properties. The carboxylic acid group can donate a proton, while the ethylamino group can accept a proton. This dual nature leads to interesting acid-base equilibria in solution. The acidity of the carboxylic acid is influenced by the presence of the ethylamino group, and similarly, the basicity of the amino group is affected by the carboxyl group.

Proton transfer is a fundamental process in the acid-base reactions of this molecule. oup.com These transfers can occur intramolecularly or, more commonly, be mediated by solvent molecules. libretexts.org In an aqueous environment, water molecules can act as proton shuttles, facilitating the deprotonation of the carboxylic acid and the protonation of the amino group. libretexts.org The specific pKa values of the carboxylic acid and the conjugate acid of the ethylamino group determine the predominant species at a given pH. For the closely related analog, 2-(methylamino)benzoic acid, a pKa value has been documented, providing insight into the acidity of this family of compounds. oup.com

| Functional Group | Approximate pKa |

| Carboxylic Acid (-COOH) | ~4-5 |

| Conjugate acid of Ethylamino group (-NH2+CH2CH3) | ~4-5 |

Upon deprotonation of the carboxylic acid group, the resulting carboxylate anion is stabilized by resonance. The negative charge is delocalized across the two oxygen atoms, effectively spreading out the electron density and increasing the stability of the conjugate base. This resonance stabilization is a key factor in the acidity of the carboxylic acid group. The delocalization can be represented by two equivalent resonance structures where the double bond alternates between the two carbon-oxygen bonds. This distribution of charge makes the carboxylate anion less reactive and favors the dissociation of the proton from the carboxylic acid.

Nucleophilic Substitution Reactions Involving the Ethylamino Moiety

The lone pair of electrons on the nitrogen atom of the ethylamino group imparts nucleophilic character to this moiety. quora.com This allows this compound to participate in nucleophilic substitution reactions. The reactivity of the ethylamino group is analogous to that of other N-alkylanilines, such as N-methylaniline. unilag.edu.ngrsc.org These compounds can act as nucleophiles in various reactions, including aromatic nucleophilic substitutions (SNAAr), where they displace a leaving group on an electron-deficient aromatic ring. unilag.edu.ngrsc.org

The nucleophilicity of the ethylamino group is, however, tempered by steric hindrance from the adjacent carboxylic acid group and the ethyl group itself. rsc.org Compared to a primary aromatic amine like aniline, the secondary amine in this compound may exhibit reduced reactivity due to this steric bulk. rsc.org

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo esterification, a classic reaction of carboxylic acids. This transformation typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water as it is formed, in accordance with Le Chatelier's principle.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. fiveable.me The rate and regioselectivity of these reactions are dictated by the combined influence of the electron-donating ethylamino group and the electron-withdrawing carboxyl group. libretexts.orgchemistrytalk.org

The ethylamino group is an activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair into the benzene ring. chemistrytalk.orgyoutube.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the carboxyl group is a deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position relative to itself.

In this compound, these two groups exert competing effects. The powerful activating and ortho, para-directing effect of the amino group generally dominates. However, the substitution pattern is also influenced by steric hindrance from both substituents. Electrophilic attack at the position ortho to the ethylamino group and meta to the carboxyl group (the 3-position) and the position para to the ethylamino group and meta to the carboxyl group (the 5-position) are generally favored. The bulky nature of the ethylamino and carboxyl groups can sterically hinder attack at the positions immediately adjacent to them. chemistrytalk.org

| Substituent | Electronic Effect | Directing Influence |

| Ethylamino (-NHCH2CH3) | Activating | Ortho, Para |

| Carboxyl (-COOH) | Deactivating | Meta |

Oxidative Transformations of Substituted Benzoic Acids

The this compound molecule can undergo oxidative transformations, although the benzene ring itself is relatively resistant to oxidation. wikipedia.org The amino group is generally susceptible to oxidation. For instance, related aminobenzoic acids can be oxidized by specific enzymes. rupress.org Furthermore, N-substituted anthranilic acid derivatives, such as N-phenylanthranilic acid, have been shown to undergo oxidative polymerization. scirp.orgresearchgate.net This suggests that under appropriate oxidizing conditions, this compound could potentially undergo similar reactions, leading to the formation of polymeric structures or other oxidation products. The specific outcome of an oxidation reaction would depend on the nature of the oxidizing agent and the reaction conditions.

Catalytic Conversion Mechanisms Involving Schiff Base Derivatives

Schiff bases, formed by the condensation of the primary amino group of this compound with an aldehyde or ketone, are highly versatile ligands in coordination chemistry. jocpr.comresearchgate.net When complexed with transition metals, these Schiff base derivatives become potent catalysts for a wide range of organic transformations, including oxidation, reduction, and coupling reactions. jocpr.comglobalresearchonline.net

The catalytic mechanism is centered on the metal-Schiff base complex. A Schiff base derived from an aminobenzoic acid can act as a bidentate or tridentate ligand, coordinating to a metal ion through the azomethine nitrogen and the carboxylate oxygen. chemrevlett.combanglajol.info This coordination creates a stable complex that serves as the active catalytic species. jetir.org

The general catalytic cycle involves several key steps:

Catalyst Formation: The Schiff base ligand coordinates with a metal salt (e.g., salts of Cu(II), Ni(II), Co(II)) to form the active metal complex. banglajol.infomdpi.com

Substrate Activation: The substrate for the organic reaction binds to the metal center of the catalyst. This coordination activates the substrate, making it more susceptible to chemical transformation.

Transformation: The activated substrate undergoes the desired reaction (e.g., oxidation, reduction, C-C bond formation). The Schiff base ligand plays a crucial role in stabilizing the metal center, including any high-valent metal-oxo species that may form as intermediates in oxidation reactions. jocpr.com

Product Release and Catalyst Regeneration: After the reaction, the product dissociates from the metal center, regenerating the active catalyst which can then participate in another cycle.

The efficiency and selectivity of these catalysts can be finely tuned by modifying the structure of the Schiff base ligand or changing the central metal ion. globalresearchonline.net For instance, chiral Schiff base complexes are widely used in asymmetric catalysis to produce enantiomerically enriched products. jocpr.com Metal complexes derived from anthranilic acid and its derivatives have demonstrated catalytic activity in reactions such as the reduction of 4-nitrophenol. researchgate.netnih.gov This versatility makes Schiff base metal complexes derived from structures like this compound valuable tools in modern organic synthesis. jocpr.com

| Catalyst Component | Role in Catalysis | Example Application(s) | Source(s) |

| Schiff Base Ligand | Coordinates with and stabilizes the metal ion; modulates electronic properties. | Oxidation, Reduction, Asymmetric Aldol Reactions | jocpr.com, globalresearchonline.net |

| Metal Ion (e.g., Cu, Ni, Co) | Forms the active center; binds and activates the substrate. | Alcohol Oxidation, Hydrogenation, Claisen-Schmidt Condensation | jocpr.com, mdpi.com |

| Coordination Sites | Azomethine Nitrogen (-C=N-), Carboxylate Oxygen (-COO⁻) | Forms a stable chelate complex with the metal. | chemrevlett.com, banglajol.info |

| Overall Complex | Acts as a recyclable, tunable catalyst for organic transformations. | Reduction of 4-nitrophenol, various coupling reactions | jocpr.com, researchgate.net |

Crystal Engineering and Supramolecular Assembly of 2 Ethylamino Benzoic Acid Derivatives

Principles of Supramolecular Chemistry in Molecular Solid Design

Supramolecular chemistry is the field of "chemistry beyond the molecule," focusing on the design and synthesis of complex, functional chemical systems bound together by non-covalent intermolecular forces. The design of molecular solids, a key aspect of crystal engineering, relies heavily on these principles to control the arrangement of molecules in a crystal lattice.

The primary forces at play in supramolecular assembly include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic effects. Of these, hydrogen bonding is one of the most powerful and directional interactions used in the rational design of crystal structures. The process of molecular self-assembly, where molecules spontaneously organize into stable, well-defined structures, is governed by the principle of molecular recognition. This principle is based on the complementarity of the interacting molecules in terms of their size, shape, and chemical functionality.

In the context of designing molecular solids, these principles are applied to create new crystalline forms, such as co-crystals, with tailored physicochemical properties like solubility, stability, and melting point. By understanding the predictable patterns of non-covalent interactions, known as supramolecular synthons, chemists can strategically design multi-component crystals with desired architectures and functions.

Hydrogen Bonding Networks in Crystalline Architectures

The molecular structure of 2-(ethylamino)benzoic acid contains two key functional groups capable of forming strong hydrogen bonds: the carboxylic acid group (-COOH) and the secondary amine group (-NH-). These groups act as both hydrogen bond donors and acceptors, making them pivotal in directing the self-assembly of the molecule into ordered crystalline structures.

Carboxylic Acid Dimer Formation (Homosynthons)

Carboxylic acids are well-known to form highly stable, centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds. This robust and predictable interaction is a classic example of a supramolecular homosynthon—a recognition motif between identical, self-complementary functional groups. The resulting eight-membered ring motif, denoted as R²₂(8) in graph-set notation, is a dominant feature in the crystal structures of a vast number of carboxylic acids.

For instance, benzoic acid and its derivatives frequently exhibit this dimeric structure. In the crystal structure of 4-[(2-phenylethyl)amino]benzoic acid, the molecules associate to form an acid-acid dimer through these characteristic pairwise O-H···O hydrogen bonds. Similarly, polymorphs of 3-methyl-2-(phenylamino)benzoic acid also pair up to form dimers via the acid-acid homosynthon. Given the prevalence of this motif, it is highly probable that this compound would also assemble into similar dimeric pairs in its crystalline form, as depicted in the table below.

Table 1: Hydrogen Bond Parameters for Carboxylic Acid Dimers in Related Compounds

| Compound | H-Bond Length (Å) | H-Bond Angle (°) | Reference |

| 3-methyl-2-(phenylamino)benzoic acid | 2.6206 | 174.8 | |

| 3-methyl-2-(4-methylphenylamino)benzoic acid | 2.648 | 174.6 | |

| 3-methyl-2-(4-methoxyphenylamino)benzoic acid | 2.657 | 177.2 | |

| 3-methyl-2-(4-chlorophenylamino)benzoic acid | 2.641 | 175.4 |

Amide-Acid Hydrogen Bonding (Heterosynthons)

When two different but complementary functional groups interact, they form a supramolecular heterosynthon. A well-studied example is the interaction between a carboxylic acid and an amide, which can form a robust acid-amide heterosynthon. This interaction typically involves two hydrogen bonds: one between the carboxylic acid hydroxyl group and the amide carbonyl oxygen (O-H···O), and another between the amide N-H group and the carboxylic acid carbonyl oxygen (N-H···O).

The formation of an acid-amide heterosynthon is often favored over the corresponding acid-acid and amide-amide homosynthons. While this compound does not possess an amide group itself, this principle is crucial when considering its co-crystallization with amide-containing molecules (co-formers). The carboxylic acid group of this compound would be a prime candidate for forming a strong heterosynthon with a suitable amide, potentially disrupting the otherwise favored acid-acid homodimer.

Role of Amine and Carboxylic Acid Functionalities in Directing Self-Assembly

The dual functionality of this compound—a carboxylic acid and a secondary amine—plays a critical role in directing its molecular self-assembly. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), predisposing it to form the highly stable acid-acid dimer homosynthon.

Simultaneously, the secondary amine group provides an N-H hydrogen bond donor and a lone pair on the nitrogen that can act as an acceptor. This allows for additional intermolecular interactions that can link the primary acid dimers into more complex one-, two-, or three-dimensional networks. For example, in the crystal structure of 2-methylamino-5-nitrobenzoic acid, molecules first form inversion dimers via O-H···O hydrogen bonds, and these dimers are then linked into sheets by intermolecular N-H···O hydrogen bonds. This demonstrates a hierarchy of interactions where the most robust synthon (the acid dimer) forms first, and weaker interactions then organize these dimers into a larger architecture. The interplay between the strong acid-acid pairing and the secondary N-H···O interactions is therefore fundamental in defining the final crystal packing of N-substituted aminobenzoic acids.

Co-crystallization Strategies for Designed Solid Forms

Co-crystallization is a powerful technique in crystal engineering used to design novel solid forms of active pharmaceutical ingredients (APIs) and other organic compounds by combining them with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. These multi-component crystals are held together by non-covalent interactions, primarily hydrogen bonding. The goal of co-crystallization is to modify and improve the physicochemical properties of the target compound, such as solubility, stability, and bioavailability, without altering its intrinsic chemical structure.

Several strategies are employed for the rational design and synthesis of co-crystals:

Supramolecular Synthon Approach : This is a knowledge-based approach that relies on identifying the most robust and predictable hydrogen bond synthons that can form between the target molecule and potential co-formers. For this compound, the carboxylic acid group would be expected to form reliable heterosynthons with co-formers containing complementary functional groups like pyridines or amides.

pKa Rule : The difference in pKa values between the acidic target molecule and a basic co-former can help predict whether a co-crystal or a salt will form. A ΔpKa [pKa(base) – pKa(acid)] of less than 0 generally leads to co-crystal formation, whereas a value greater than 3 typically results in salt formation via proton transfer.

Experimental Screening : Co-crystals are often discovered through systematic experimental screening using various techniques. Common laboratory methods for preparing co-crystals are listed below.

Table 2: Common Co-crystallization Methods

| Method | Description | Advantages |

| Solvent Evaporation | The target compound and co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the crystallization of the co-crystal. | Simple, widely used for initial screening. |

| Slurry Crystallization | A suspension of the target compound and co-former is stirred in a small amount of a solvent in which they have limited solubility. The stable co-crystal phase will form over time. | Effective for finding the most thermodynamically stable form. |

| Grinding | The solid components are ground together, either neat (dry grinding) or with a catalytic amount of a liquid (liquid-assisted grinding, LAG). | Environmentally friendly (solvent-free or low-solvent), rapid screening. |

| Cooling Crystallization | A saturated solution of the components is prepared at a high temperature and then cooled, inducing co-crystallization. | Amenable to large-scale production. |

For this compound, a rational co-crystal design strategy would involve selecting co-formers with functional groups like primary or secondary amides, or aromatic nitrogen atoms (e.g., in pyridine), which are known to form robust heterosynthons with carboxylic acids.

Host-Guest Interactions in Supramolecular Chemistry

Host-guest chemistry is a central area of supramolecular chemistry that involves the binding of a smaller molecule (the "guest") within a cavity or binding site of a larger molecule (the "host"). This association is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. The principle of molecular recognition is key, as effective binding relies on complementarity in size, shape, and chemical properties between the host and guest.

Common host molecules include macrocycles such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes, which possess well-defined cavities capable of encapsulating guest molecules. The formation of a host-guest complex can significantly alter the properties of the guest molecule, most notably by increasing its aqueous solubility. This is a widely used strategy in pharmaceutical sciences to improve the delivery of poorly soluble drugs.

While there are no specific studies detailing the host-guest chemistry of this compound, its structural characteristics suggest potential for such interactions. As a relatively small aromatic molecule, it could potentially act as a guest, fitting into the hydrophobic cavity of a host like a cyclodextrin (B1172386) or a water-soluble calixarene. The formation of such an inclusion complex would be driven by the encapsulation of the nonpolar phenyl and ethyl groups within the host's cavity, while the polar carboxylic acid and amine groups could remain at the rim, interacting with the aqueous environment. This complexation could enhance its solubility and stability in solution.

Impact of Molecular Conformation and Synthons on Crystal Structure Stability

The stability of the crystal structure of this compound and its derivatives is intricately linked to the interplay between the molecule's conformation and the supramolecular synthons it forms. Research into structurally similar compounds, such as N-aryl anthranilic acids, provides significant insights into the factors governing their solid-state architecture.

A predominant feature in the crystal engineering of benzoic acid derivatives is the formation of robust supramolecular synthons, primarily through hydrogen bonding. For compounds containing a carboxylic acid moiety, the acid-acid homosynthon is a common and highly stable motif. In this arrangement, two molecules of the acid form a centrosymmetric dimer through a pair of O-H···O hydrogen bonds. This synthon is a reliable building block in the formation of the crystal structures of many benzoic acid derivatives.

In addition to intermolecular interactions, intramolecular hydrogen bonds are also pivotal in defining the molecular conformation and, consequently, the crystal packing. For this compound and its analogs, an intramolecular hydrogen bond typically forms between the hydrogen atom of the amino group (N-H) and the carbonyl oxygen of the carboxylic acid (C=O). This interaction leads to the formation of a pseudo-six-membered ring, which contributes to the conformational rigidity of the molecule. The stability of this intramolecular interaction can influence which intermolecular synthons are preferentially formed.

Detailed research on closely related compounds, such as 3-methyl-2-(phenylamino)benzoic acids, offers quantitative data on these interactions. In the crystal structures of these analogs, the individual molecules consistently pair up to form dimers via the acid-acid homosynthon uky.edu.

The following tables provide representative data on the hydrogen bonding parameters for synthons found in structurally similar compounds, illustrating the nature of the interactions that stabilize the crystal structures of this compound derivatives.

Coordination Chemistry and Ligand Design with 2 Ethylamino Benzoic Acid Scaffolds

2-(Ethylamino)benzoic Acid as a Multifunctional Ligand

This compound, also known as N-ethylanthranilic acid, is a versatile organic molecule that serves as an effective multifunctional ligand in coordination chemistry. Its structure, featuring both a carboxylate group and an ethylamino group attached to a benzene (B151609) ring, allows it to bind to metal ions in various ways. These functional groups can act independently or cooperatively to form stable metal complexes. The presence of the N-H proton, the aromatic ring, and the carboxylate group also allows for the formation of secondary interactions, such as hydrogen bonds and π-π stacking, which are crucial in the development of supramolecular structures.

The carboxylate group (–COO⁻) is a highly versatile coordinating agent due to the presence of two oxygen donor atoms. It can exhibit several coordination modes when binding to metal centers. wikipedia.org These modes influence the structure and dimensionality of the resulting metal complex.

Monodentate (κ¹): In this mode, only one of the two oxygen atoms of the carboxylate group binds to the metal center. This is a common coordination mode, leaving the other oxygen atom available for hydrogen bonding or further interactions.

Bidentate (κ²): Both oxygen atoms of the carboxylate group coordinate to the same metal ion. This can occur in two ways:

Chelating: Both oxygen atoms bind to a single metal center, forming a stable four-membered ring.

Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together. This mode is fundamental to the formation of coordination polymers.

Polydentate: Carboxylate ligands can bridge multiple metal centers, leading to more complex and higher-dimensional structures. For instance, a single carboxylate can bridge three or more metal ions, contributing to the formation of robust frameworks.

The specific coordination mode adopted by the carboxylate group in this compound complexes depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ancillary ligands.

The ethylamino group (–NHCH₂CH₃) plays a critical role in the coordinating behavior of this compound. The nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base capable of donating electron density to a metal center to form a coordinate bond.

The primary significance of the ethylamino group lies in its ability to participate in chelation. When both the nitrogen atom of the ethylamino group and an oxygen atom from the adjacent carboxylate group bind to the same metal ion, a stable five-membered chelate ring is formed. This phenomenon, known as the chelate effect, results in complexes with significantly enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. This bidentate N,O-coordination is a dominant feature in the chemistry of this compound with many transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the deprotonated form of the ligand in a suitable solvent. The ligand is often deprotonated in situ using a base or by direct reaction with metal salts of weak acids, such as metal acetates. The resulting complexes can be isolated as crystalline solids and are characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

This compound forms stable complexes with a wide array of transition metals. The ligand's ability to act as a bidentate N,O-donor makes it suitable for coordinating with both hard and soft metal ions. Complexes with divalent metal ions such as Cu(II), Ni(II), Mn(II), Zn(II), and Cd(II) are commonly prepared and studied. For these metals, the ligand typically coordinates in a 1:2 metal-to-ligand ratio, forming neutral complexes of the type [M(L)₂], where L represents the deprotonated 2-(ethylamino)benzoate ligand. In these structures, additional coordination sites on the metal may be occupied by solvent molecules.

Complexes with precious metals like Pt(II), Pd(II), and Ru(II) have also been investigated. The strong affinity of these metals for nitrogen and oxygen donors leads to the formation of robust and well-defined complexes. For square-planar Pt(II) and Pd(II) ions, this compound can act as a bidentate ligand, occupying two coordination sites.

The coordination geometry and number of the central metal ion in complexes of this compound are dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

Octahedral Geometry: Metal ions like Mn(II) and Ni(II) frequently exhibit a preference for a coordination number of six, resulting in octahedral geometry. In a complex such as [Ni(L)₂(H₂O)₂], two 2-(ethylamino)benzoate ligands provide N,O-bidentate coordination in the equatorial plane, while two water molecules occupy the axial positions.

Tetrahedral and Distorted Tetrahedral Geometry: Zn(II) and Cd(II) complexes can adopt four-coordinate tetrahedral geometries, particularly when bulky ancillary ligands are absent.

Square Planar Geometry: Pt(II) and Pd(II) complexes typically favor a four-coordinate square planar geometry, which is characteristic of d⁸ metal ions.

Distorted Square Pyramidal/Trigonal Bipyramidal Geometry: Cu(II) complexes are known for their structural flexibility due to the Jahn-Teller effect, often leading to distorted five-coordinate geometries like square pyramidal or trigonal bipyramidal.

The table below summarizes the typical coordination numbers and geometries observed for various transition metal complexes with 2-(ethylamino)benzoate.

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Pt(II), Pd(II) | 4 | Square Planar |

| Zn(II), Cd(II) | 4, 6 | Tetrahedral, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Ru(II) | 6 | Octahedral |

| Mn(II) | 6 | Octahedral |

| Ni(II) | 6 | Octahedral |

Supramolecular Coordination Compounds and Coordination Polymers

Beyond the formation of discrete mononuclear or dinuclear complexes, this compound is an excellent building block for constructing supramolecular assemblies and coordination polymers. mdpi.com These extended structures are formed through the self-assembly of metal ions and ligands, linked by either coordinate bonds or non-covalent interactions.

The formation of these higher-order structures is driven by several features of the ligand:

Bridging Carboxylate Group: When the carboxylate group adopts a bridging coordination mode, it can link two or more metal centers, propagating the structure into one, two, or three dimensions to form a coordination polymer. mdpi.com

Hydrogen Bonding: The N-H group of the ethylamino moiety is a hydrogen bond donor, while the oxygen atoms of the carboxylate group are hydrogen bond acceptors. These interactions can link adjacent complex units, creating robust supramolecular networks. mdpi.com For instance, centrosymmetric dimers can form through hydrogen bonds between the carboxylic acid groups of two ligand molecules. researchgate.net

By carefully selecting the metal ion, with its preferred coordination geometry, and controlling the reaction conditions, it is possible to direct the assembly of this compound into predictable and functional supramolecular materials and coordination polymers with diverse network topologies.

Hierarchical Assembly and Network Formation

The principles of hierarchical self-assembly are crucial in the development of complex, functional materials from simpler molecular building blocks. In the context of coordination chemistry, this involves the spontaneous organization of metal ions and organic ligands into discrete, well-defined structures, which can then further assemble into larger, more intricate superstructures. The structure of this compound, with its potential for hydrogen bonding and coordinate bonding, makes it a candidate for the formation of such hierarchical systems.

The ethyl group on the nitrogen atom in this compound introduces a steric and electronic modification compared to the parent anthranilic acid. This substitution can influence the packing of the resulting metal complexes, potentially leading to the formation of unique network topologies. The increased lipophilicity due to the ethyl group might also favor assembly in less polar solvents.

Table 1: Potential Interactions in the Hierarchical Assembly of 2-(Ethylamino)benzoate Complexes

| Interaction Type | Participating Groups | Role in Assembly |

| Coordinate Bonding | Carboxylate (COO⁻) and Metal Ion | Formation of primary coordination units |

| Hydrogen Bonding | Amine (N-H) and Carboxylate (C=O) | Directionality and stabilization of the network |

| π-π Stacking | Phenyl Rings | Inter-ligand interactions influencing packing |

| van der Waals Forces | Ethyl Group and other aliphatic parts | Contribution to the overall stability of the superstructure |

Further research focusing specifically on the crystal engineering of metal complexes with this compound is needed to fully elucidate the specific hierarchical structures it can form.

Catalytic Applications of Metal Complexes Derived from Aminobenzoic Acids

Metal complexes derived from aminobenzoic acids and their derivatives have shown promise in various catalytic applications. The ability of the ligand to stabilize different metal oxidation states and provide a specific coordination environment is key to their catalytic activity.

Biomimetic Catalysis Studies

Biomimetic catalysis seeks to replicate the function of enzymes by using synthetic catalysts. This approach often involves designing metal complexes that mimic the active sites of metalloenzymes. These synthetic analogues can provide insights into enzymatic mechanisms and lead to the development of efficient catalysts for challenging chemical transformations.

While specific biomimetic catalysis studies centered on metal complexes of this compound are not extensively documented, research on related aminobenzoate complexes offers a glimpse into their potential. For example, manganese complexes are of particular interest in biomimetic oxidation catalysis, as they can mimic the function of manganese-containing enzymes involved in oxygen activation and transfer.

A hypothetical biomimetic study involving a manganese complex of this compound could explore its efficacy in catalyzing oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols. The electronic properties of the N-ethylanthranilate ligand could influence the redox potential of the manganese center, thereby tuning its catalytic activity.

Table 2: Hypothetical Biomimetic Oxidation Catalysis Data

| Substrate | Oxidant | Catalyst | Product | Conversion (%) | Selectivity (%) |

| Styrene | H₂O₂ | [Mn(2-EtNH-C₆H₄COO)₂] | Styrene Oxide | 65 | 92 |

| Cyclohexene | PhIO | [Mn(2-EtNH-C₆H₄COO)₂] | Cyclohexene Oxide | 78 | 95 |

| Benzyl alcohol | t-BuOOH | [Mn(2-EtNH-C₆H₄COO)₂] | Benzaldehyde | 85 | 98 |

The design of such biomimetic catalysts would involve synthesizing and characterizing the metal complexes and then evaluating their catalytic performance under various reaction conditions. Mechanistic studies, including kinetic analysis and spectroscopic investigation of reaction intermediates, would be crucial to understanding the catalytic cycle and the role of the 2-(Ethylamino)benzoate ligand.

Mechanistic Investigations of Enzyme Inhibition by 2 Ethylamino Benzoic Acid Derivatives

Competitive Inhibition Mechanisms of Protein-Tyrosine Phosphatases (PTPs) by Oxalylamino-Benzoic Acid Analogues

Derivatives of 2-aminobenzoic acid, specifically 2-(oxalylamino)-benzoic acid (OBA), have been identified as classical competitive inhibitors of several protein-tyrosine phosphatases (PTPs). nih.govresearchgate.net PTPs are a class of enzymes crucial in regulating signal transduction pathways, making them therapeutic targets for various diseases. nih.govresearchgate.net The identification of non-phosphorus-containing, reversible, and competitive PTP inhibitors like OBA provides a valuable scaffold for developing more specific drug candidates. nih.govresearchgate.net